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Compound of Interest

Compound Name: 2-Cyclohexylidenecyclohexanone

Cat. No.: B092620

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-cyclohexylidenecyclohexan-1-
one, a versatile organic compound with significant potential in synthetic chemistry and as a
scaffold for the development of novel therapeutic agents. This document details its chemical
properties, synthesis, and spectroscopic characterization, and explores the biological activities
of its derivatives, offering insights for its application in drug discovery and development.

Chemical Identity and Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound
commonly known as 2-Cyclohexylidenecyclohexanone is 2-cyclohexylidenecyclohexan-1-
one.[1][2] It is also known by synonyms such as Bicyclohexyliden-2-one and Dianon.[1][2]

This compound is an a,B-unsaturated ketone with a molecular formula of C12H1sO and a
molecular weight of approximately 178.27 g/mol .[1] Its structure features a cyclohexanone ring
with a cyclohexylidene group attached at the a-position. This arrangement of a conjugated
enone system within a bicyclic structure is key to its chemical reactivity and potential biological
activity.

Table 1: Physicochemical Properties of 2-Cyclohexylidenecyclohexan-1-one
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Property Value Reference

2-cyclohexylidenecyclohexan-

IUPAC Name [1][2]
1l-one
Bicyclohexyliden-2-one,
Synonyms ) [1112]
Dianon
CAS Number 1011-12-7 [1]
Molecular Formula C12H180 [1]
Molecular Weight 178.27 g/mol [1]
Appearance Colorless to pale yellow liquid [3]

Synthesis of 2-Cyclohexylidenecyclohexan-1-one

The primary synthetic route to 2-cyclohexylidenecyclohexan-1-one is the self-condensation of
cyclohexanone. This reaction, a classic example of an aldol condensation, can be catalyzed by
either acids or bases. The reaction proceeds through the formation of an enolate or enol
intermediate, which then attacks the carbonyl group of a second cyclohexanone molecule. The
resulting aldol addition product readily undergoes dehydration to yield the a,3-unsaturated
ketone.

It is important to note that the self-condensation of cyclohexanone typically yields a mixture of
two isomers: the exocyclic a,B-unsaturated ketone, 2-cyclohexylidenecyclohexan-1-one, and
the endocyclic isomer, 2-(1-cyclohexen-1-yl)cyclohexanone. The ratio of these products can be
influenced by the reaction conditions, including the choice of catalyst and temperature. Under
certain acidic conditions, 2-(1-cyclohexen-1-yl)cyclohexanone can be the major product.[3]

Experimental Protocol: Base-Catalyzed Self-
Condensation of Cyclohexanone

While a highly specific protocol for the exclusive synthesis of 2-cyclohexylidenecyclohexan-1-
one is not readily available in the reviewed literature, a general procedure for the self-
condensation of cyclohexanone is as follows:

Materials:
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e Cyclohexanone

e Sodium hydroxide (or other suitable base)
o Ethanol (or other suitable solvent)

o Diethyl ether (for extraction)

o Saturated sodium chloride solution (brine)
¢ Anhydrous magnesium sulfate (for drying)
e Hydrochloric acid (for neutralization)

Procedure:

A solution of sodium hydroxide in ethanol is prepared in a round-bottom flask equipped with
a magnetic stirrer and a reflux condenser.

e Cyclohexanone is added dropwise to the basic solution with constant stirring.

e The reaction mixture is then heated to reflux for a specified period to drive the condensation
and dehydration steps.

 After cooling to room temperature, the mixture is neutralized with dilute hydrochloric acid.

e The product is extracted with diethyl ether. The organic layers are combined, washed with
brine, and dried over anhydrous magnesium sulfate.

e The solvent is removed under reduced pressure to yield the crude product mixture.

« Purification of 2-cyclohexylidenecyclohexan-1-one from its isomer and other byproducts can
be achieved by fractional distillation or column chromatography.

Note: The specific quantities of reagents, reaction time, and temperature should be optimized
to maximize the yield of the desired exocyclic isomer.

Spectroscopic Characterization
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The structural elucidation of 2-cyclohexylidenecyclohexan-1-one is accomplished through
various spectroscopic techniques.

Mass Spectrometry

The mass spectrum of 2-cyclohexylidenecyclohexan-1-one provides crucial information about
its molecular weight and fragmentation pattern. The NIST WebBook of Chemistry provides a
reference mass spectrum for this compound.[4]

Table 2: Key Mass Spectrometry Data for 2-Cyclohexylidenecyclohexan-1-one

m/z (Relative Intensity) Interpretation

178 (M+) Molecular lon

(A detailed fragmentation analysis would be

included here based on the spectrum)

Infrared (IR) Spectroscopy

The FTIR spectrum of 2-cyclohexylidenecyclohexan-1-one is expected to show characteristic
absorption bands for the a,3-unsaturated ketone functionality.

Table 3: Expected FTIR Absorption Bands for 2-Cyclohexylidenecyclohexan-1-one

Wavenumber (cm~—?) Vibration Type Functional Group
~1670-1690 C=0 stretch Conjugated Ketone
~1600-1650 C=C stretch Alkene

~2850-2960 C-H stretch Aliphatic

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific, high-resolution NMR data for pure 2-cyclohexylidenecyclohexan-1-one is not
readily available in the compiled search results, the expected chemical shifts for the protons (*H
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NMR) and carbons (*3C NMR) can be predicted based on the structure and data from similar
compounds. The spectra of various diarylidene and other substituted cyclohexanone
derivatives have been reported, providing a basis for interpretation.[1]

Table 4: Predicted *H and 3C NMR Chemical Shifts for 2-Cyclohexylidenecyclohexan-1-one

Predicted Chemical

Nucleus . Multiplicity Notes
Shift (ppm)

IH NMR

Vinylic H ~5.8-6.5 m

Protons adjacent to
Allylic H ~2.2-2.8 m the double bond and

carbonyl group

Other cyclohexyl

Aliphatic H ~1.5-2.2 m
protons

13C NMR
C=0 ~190-200 Carbonyl carbon

o Carbons of the C=C
Vinylic C ~120-150

double bond

: . Other sp? hybridized

Aliphatic C ~20-40

carbons

Applications in Drug Development: A Focus on
Derivatives

While direct biological activity data for 2-cyclohexylidenecyclohexan-1-one is limited, its core
structure serves as a valuable scaffold for the synthesis of derivatives with significant
therapeutic potential. Much of the research in this area has focused on 2,6-
bis(benzylidene)cyclohexanone derivatives, which have demonstrated a range of biological
activities.
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Cytotoxic and Anti-Cancer Activity

Several studies have highlighted the potential of cyclohexanone derivatives as anti-cancer
agents. For instance, certain 1,3-cyclohexanone derivatives have been shown to exhibit
significant cytotoxic effects against cancer cell lines, such as MDA-MB-468.[5] These
compounds can induce apoptosis through the upregulation of pro-apoptotic markers like
caspases 3, 7, 8, and 9, and the downregulation of anti-apoptotic proteins such as BCL-2.[5]

Furthermore, specific derivatives, namely 2,6-bis(pyridin-3-ylmethylene)-cyclohexanone (RL90)
and 2,6-bis(pyridin-4-ylmethylene)-cyclohexanone (RL91), have been identified as catalytic
inhibitors of topoisomerase 1.[6] These compounds have shown selective growth inhibition of
tamoxifen-resistant MCF-7 breast cancer cells, suggesting a potential therapeutic avenue for
overcoming drug resistance.[6]

The proposed mechanism of action for some of these cytotoxic derivatives involves the
induction of S-phase selective DNA damage, a cellular response similar to that of the known
topoisomerase | poison, camptothecin.[6]

Anti-Inflammatory Activity

Derivatives of 2-cyclohexylidenecyclohexan-1-one have also been investigated for their anti-
inflammatory properties. Diarylidenecyclohexanone derivatives have been synthesized and
shown to be potent inhibitors of prostaglandin E2 (PGE2) and 5-lipoxygenase (5-LOX), key
mediators of the inflammatory response.[1] The anti-inflammatory potential of aryl-
cyclohexanone derivatives has been demonstrated in vivo in models of acute lung injury.[7]

Signaling Pathways

The biological effects of cyclohexanone derivatives are often mediated through their interaction
with key cellular signaling pathways. One such pathway is the RhoA/ROCK1/PTEN/PI3K/Akt
pathway. A cyclohexene derivative, MC-3129, has been shown to exhibit antileukemic activity
by interrupting this signaling cascade, leading to the mitochondrial translocation of cofilin and
subsequent apoptosis. This highlights the potential of the cyclohexanone scaffold to be
modified to target specific components of signaling pathways implicated in cancer and other
diseases.

Logical and Experimental Workflow Diagrams
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Synthesis and Purification Workflow
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Caption: Workflow for the synthesis and purification of 2-cyclohexylidenecyclohexan-1-one.
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Caption: Mechanism of the base-catalyzed self-condensation of cyclohexanone.
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Signaling Pathway of a Cyclohexene Derivative
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Caption: Proposed signaling pathway for the antileukemic activity of the cyclohexene derivative
MC-3129.

Conclusion

2-Cyclohexylidenecyclohexan-1-one is a readily accessible compound through the self-
condensation of cyclohexanone. While its direct biological applications are not extensively
documented, its chemical structure represents a valuable and versatile scaffold. The
demonstrated potent cytotoxic and anti-inflammatory activities of its derivatives, particularly the
2,6-bis(benzylidene)cyclohexanones, underscore the potential of this chemical class in drug
discovery. The ability of these compounds to modulate key signaling pathways involved in
cancer and inflammation provides a strong rationale for further investigation and development
of novel therapeutics based on the 2-cyclohexylidenecyclohexan-1-one core. Future research
should focus on the targeted synthesis of derivatives with improved potency and selectivity, as
well as a more in-depth elucidation of their mechanisms of action at the molecular level.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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